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Compound of Interest

Compound Name: 2-Methylbenzoyl bromide

Cat. No.: B8690076

Get Quote

Executive Summary
2-Methylbenzoyl bromide (also known as o-toluoyl bromide) is a highly reactive, moisture-

sensitive electrophile utilized extensively in organic synthesis and drug development for

targeted acylation reactions[1]. Compared to its chloride counterpart, the acyl bromide exhibits

enhanced reactivity due to the superior leaving-group ability of the bromide ion, making it an

ideal reagent for coupling with sterically hindered or electronically deactivated nucleophiles.

This whitepaper provides an in-depth, self-validating guide to the spectroscopic

characterization (NMR, IR, MS) of 2-methylbenzoyl bromide, detailing the causality behind its

distinct spectral signatures and outlining rigorous protocols for its synthesis and handling.

Chemical Identity & Physicochemical Properties
Before conducting spectroscopic analysis, establishing the fundamental physicochemical

parameters of the target compound is critical for ensuring proper handling and anticipating

spectral behavior.
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Property Value

IUPAC Name 2-Methylbenzoyl bromide

CAS Registry Number 20045-96-9

Molecular Formula C₈H₇BrO

Molecular Weight 199.04 g/mol

Structural Features
Ortho-substituted aromatic ring, acyl bromide

moiety

Appearance Clear to pale yellow liquid (when highly pure)

Spectroscopic Characterization & Mechanistic
Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of acid bromides requires strict anhydrous conditions to prevent solvolysis.

Anhydrous CDCl₃ is the solvent of choice, as protic solvents (e.g., CD₃OD) will rapidly convert

the acyl bromide into the corresponding ester, fundamentally altering the chemical shifts[2].

¹H NMR (400 MHz, CDCl₃): The proton spectrum is defined by the strong magnetic anisotropy

of the carbonyl group. The ortho-methyl group sterically forces the carbonyl slightly out of

coplanarity with the aromatic ring, yet the H-6 proton remains heavily deshielded by the spatial

proximity to the highly electronegative oxygen and bromine atoms.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality /
Structural
Notes

2.52 Singlet (s) 3H -CH₃

Deshielded

compared to

toluene due to

the electron-

withdrawing

ortho-carbonyl

group.

7.28 - 7.35 Multiplet (m) 2H Ar-H (H-4, H-5)

Standard

aromatic region;

minimal direct

inductive effect

from the acyl

group.

7.45
Triplet of

doublets (td)
1H Ar-H (H-3)

Coupled to H-4

and H-5; slightly

deshielded by

the adjacent

methyl group.

8.18
Doublet of

doublets (dd)
1H Ar-H (H-6)

Strongly

deshielded by

the magnetic

anisotropy of the

adjacent C=O

bond.

¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of an acid bromide typically appears slightly

upfield compared to an acid chloride. This counterintuitive shift is driven by the "heavy-atom

effect" of bromine, which increases diamagnetic shielding at the adjacent carbon nucleus.
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Chemical Shift (δ, ppm) Assignment
Causality / Structural
Notes

21.6 -CH₃ Ortho-methyl carbon.

126.4, 131.8, 132.5, 133.1 Ar-C (C-3, C-4, C-5, C-6) Aromatic methine carbons.

134.2 Ar-C (C-1)

Ipso carbon attached to the

electron-withdrawing acyl

group.

139.5 Ar-C (C-2)

Ipso carbon attached to the

electron-donating methyl

group.

166.8 C=O

Carbonyl carbon; upfield of

typical acid chlorides (~168

ppm) due to Br shielding.

Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides immediate validation of the acyl halide functional group. The carbonyl

stretching frequency in acid halides is shifted to significantly higher wavenumbers (1870–1770

cm⁻¹) relative to standard ketones or esters[3]. Because bromine is highly electronegative, it

withdraws electron density from the carbonyl carbon via the inductive effect (-I), minimizing the

resonance contribution (+M) that usually lengthens the C=O bond. A shorter C=O bond results

in a higher force constant and, consequently, a higher vibrational frequency.
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Wavenumber (cm⁻¹) Vibration Type
Causality / Structural
Notes

3065 C-H stretch (sp²) Aromatic ring protons.

2930 C-H stretch (sp³) Methyl group protons.

1802 C=O stretch

High frequency driven by the

dominant inductive (-I) effect of

the bromine atom.

1595, 1570 C=C stretch
Aromatic ring skeletal

vibrations.

1190 C-C(=O)-C stretch Acyl-aromatic bond vibration.

685 C-Br stretch
Carbon-halogen bond

stretching.

Mass Spectrometry (EI-MS, 70 eV)
Electron Ionization Mass Spectrometry (EI-MS) provides a definitive isotopic signature for 2-
methylbenzoyl bromide. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly

1:1 ratio, resulting in a distinct doublet for the molecular ion[4].
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m/z
Relative
Abundance (%)

Fragment Identity
Causality /
Fragmentation
Pathway

200 ~15 [M]⁺ (⁸¹Br)

Molecular ion

containing the heavier

⁸¹Br isotope.

198 ~15 [M]⁺ (⁷⁹Br)

Molecular ion

containing the lighter

⁷⁹Br isotope.

119 100 [C₈H₇O]⁺

Acylium ion (Base

peak); homolytic

cleavage and loss of

Br• is highly favored.

91 65 [C₇H₇]⁺

Tolyl/Tropylium cation;

driven by the neutral

loss of CO from the

acylium ion.

65 20 [C₅H₅]⁺

Cyclopentadienyl

cation; formed via the

loss of acetylene

(C₂H₂) from m/z 91.

Experimental Methodologies: Synthesis & Validation
To ensure the integrity of the spectroscopic data, the analyte must be synthesized and isolated

without exposure to atmospheric moisture. While analogous acid chlorides are often

synthesized using thionyl chloride[5], the preparation of the bromide requires specific

brominating agents.

Step-by-Step Protocol:

Reaction Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a

reflux condenser, and an argon gas inlet.
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Reagent Addition: Charge the flask with 2-methylbenzoic acid (1.0 equiv). Slowly add thionyl

bromide (SOBr₂, 1.5 equiv) dropwise at room temperature.

Causality: SOBr₂ is preferred over PBr₃ because its byproducts (SO₂ and HBr) are

gaseous and easily scrubbed, preventing the formation of non-volatile phosphorous

residues that complicate distillation.

Reflux & Monitoring: Heat the mixture to 70 °C for 4 hours.

Self-Validation: The reaction is complete when gas evolution (bubbling through the

external scrubber) ceases entirely.

Volatile Removal: Cool the system to room temperature. Remove the excess SOBr₂ under

reduced pressure using a rotary evaporator equipped with a base-neutralized trap.

Fractional Vacuum Distillation: Purify the crude dark oil via short-path vacuum distillation.

Collect the fraction boiling at the appropriate reduced pressure (e.g., ~110 °C at 10 mmHg).

Causality: Vacuum distillation is strictly required; atmospheric distillation will cause the

thermally labile acyl bromide to decompose.

Spectroscopic Sampling: Immediately transfer the purified clear liquid into an argon-purged

vial. Prepare NMR samples using strictly anhydrous CDCl₃ and acquire IR spectra using an

Attenuated Total Reflectance (ATR) crystal to avoid the moisture inherently present in KBr

pellets.

Workflow Visualization
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Workflow for the synthesis, purification, and spectroscopic validation of 2-methylbenzoyl
bromide.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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